4,4'-Bis(4-trifluorovinyloxy)biphenyl

Thermal Stability PFCB Polymers Thermogravimetric Analysis

Researchers developing low-k dielectric materials for advanced semiconductor interconnects require monomers that deliver sub-3.0 dielectric constants without sacrificing thermal stability. 4,4'-Bis(4-trifluorovinyloxy)biphenyl (BPVE) addresses this need through condensate-free [2+2] cycloaddition polymerization, producing PFCB polymers with: • Dielectric constant <3.0 for minimized RC delay and signal crosstalk in high-frequency ICs. • Tg >140°C and thermal stability exceeding 450°C, ensuring dimensional stability during high-temperature processing. • No volatile byproducts, eliminating void formation in damascene processes. Supplied as a high-purity (>98%) bifunctional monomer, available in research quantities with global shipping.

Molecular Formula C16H8F6O2
Molecular Weight 346.22 g/mol
CAS No. 134130-19-1
Cat. No. B175376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(4-trifluorovinyloxy)biphenyl
CAS134130-19-1
Molecular FormulaC16H8F6O2
Molecular Weight346.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)OC(=C(F)F)F)OC(=C(F)F)F
InChIInChI=1S/C16H8F6O2/c17-13(18)15(21)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-16(22)14(19)20/h1-8H
InChIKeyQNDHDIXRBUDLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPVE Monomer Procurement Guide for PFCB Synthesis


4,4'-Bis(4-trifluorovinyloxy)biphenyl (TFVE-BP, BPVE) is a bifunctional aryl trifluorovinyl ether monomer that polymerizes via a thermal [2π+2π] cycloaddition mechanism to form perfluorocyclobutyl (PFCB) aryl ether polymers [1]. This condensate-free step-growth polymerization enables the production of well-defined linear thermoplastics with alternating aromatic ether and perfluorocyclobutane subunits [2]. The rigid biphenyl core imparts high glass transition temperatures (Tg >140 °C) and thermal stability exceeding 450 °C in derived copolymers, while the fluorinated backbone provides intrinsic low dielectric constants and hydrophobicity [3]. As a commercially available monomer, it serves as a versatile building block for solution-processable PFCB polymers utilized in optical waveguides, low-k dielectrics, proton exchange membranes, and space-durable materials [4].

1
Condensate-free polymerization: Thermal [2π+2π] cycloaddition forms PFCB linear thermoplastics without volatile byproducts.
2
Rigid biphenyl core: Imparts high glass transition temperature and thermal stability above 450 °C in derived copolymers.
3
Solution-processable: Enables optical waveguide, low-k dielectric, proton exchange membrane, and space-durable material fabrication.

Why Generic TFVE Monomers Cannot Replace BPVE


Substituting 4,4'-Bis(4-trifluorovinyloxy)biphenyl with alternative aryl trifluorovinyl ether monomers—such as 2,2-bis(4-trifluorovinyloxyphenyl)-1,1,1,3,3,3-hexafluoropropane (6F) or 1,1,1-tris(4-trifluorovinyloxyphenyl)ethane—fundamentally alters the polymer architecture and resultant thermomechanical, dielectric, and solubility profiles. The rigid, planar biphenyl core of BPVE confers a higher glass transition temperature (Tg) and greater thermal stability compared to the flexible hexafluoroisopropylidene bridge in 6F, which reduces chain-chain interactions and lowers Tg [1]. Conversely, trifunctional monomers introduce crosslinking, which increases dielectric constant and alters mechanical properties relative to the linear thermoplastic BPVE-derived polymer [2]. Furthermore, BPVE exhibits distinct solubility behavior in supercritical fluids compared to 6F, limiting processing options if interchanged [3]. These quantifiable differences in polymer architecture, thermal behavior, dielectric performance, and processability directly impact device reliability in microelectronics, photonics, and aerospace applications, making generic substitution scientifically unsound.

BPVE vs. 6F Analog
Rigid biphenyl core provides higher Tg and thermal stability; flexible hexafluoroisopropylidene bridge reduces chain interactions, lowering Tg and altering solubility profiles.
BPVE vs. Trifunctional Monomer
Bifunctional monomer yields linear thermoplastics with k
BPVE vs. 6F in Supercritical DME
BPVE-derived polymer exhibits limited thermal solubility window; 6F-based polymer remains soluble at higher temperatures, restricting processing interchangeability.

BPVE Quantitative Differentiation Evidence


Thermal Stability vs. Segmented Analogs

Copolymers derived from 4,4'-bis(4-trifluorovinyloxy)biphenyl demonstrate significantly higher thermal stability compared to segmented semifluorinated poly(aryl ether)s containing oligo(ethylene glycol) segments. The BPVE-based copolymers exhibit catastrophic weight loss onset above 450 °C by TGA, whereas segmented analogs show initial degradation between 313-333 °C in air [1]. This nearly 150 °C difference in thermal stability is attributed to the fully aromatic, fluorinated backbone without aliphatic ether segments.

Thermal Stability
Cross-study comparable
BPVE copolymer onset >450 °C vs. segmented analogs 313–333 °C (air, TGA 10 °C/min)
Supports selection for high-temperature applications.
~150 °C difference; attributed to fully aromatic fluorinated backbone.
Thermal Stability PFCB Polymers Thermogravimetric Analysis

Dielectric Constant: Linear vs. Crosslinked PFCB

Polymers synthesized from 4,4'-bis(trifluorovinyloxy)biphenyl (BPFCB) exhibit dielectric constants below 3.0, satisfying the requirement for copper/low-k interconnect systems in advanced semiconductor devices [1]. In a direct comparative study, the crosslinkable analog poly(1,1,1-triphenyl ethane perfluorocyclobutyl ether) (PFCB) showed a slightly increased dielectric constant relative to the linear BPFCB, attributed to the crosslinked network structure [1]. This differentiation is critical for minimizing RC delay and signal crosstalk in high-frequency integrated circuits.

Dielectric Constant
Head-to-head
Linear BPFCB k < 3.0; crosslinked PFCB k slightly increased (directionally unfavorable)
Critical for low-k interconnect requirements.
Crosslinked analog compromises low-k performance.
Low-k Dielectric Microelectronics PFCB Polymers

Supercritical DME Solubility

In supercritical dimethyl ether (DME), the polymer derived from 4,4'-bis(trifluorovinyloxy)biphenyl (BPVE) exhibits limited thermal solubility stability: it drops out of solution as the system temperature is raised above approximately 40 °C [1]. In contrast, the polymer derived from the 6F analog (6FVE) remains soluble in DME at temperatures up to 90 °C [1]. This differential solubility behavior reflects the enhanced chain-chain interactions and reduced free volume in the rigid biphenyl-based polymer versus the hexafluoroisopropylidene-containing analog.

DME Solubility
Head-to-head
BPVE polymer precipitates above ~40 °C; 6FVE polymer soluble up to 90 °C in supercritical DME
Narrows supercritical processing window but may benefit controlled precipitation.
~50 °C lower thermal solubility window vs. 6F analog.
Supercritical Fluid Processing Polymer Solubility Green Processing

Glass Transition Temperature Advantage

Thermoplastic copolymers derived from 4,4'-bis(trifluorovinyloxy)biphenyl exhibit high glass transition temperatures (Tg) exceeding 140 °C, as demonstrated in phenylphosphine oxide-containing copolymers [1]. In stark contrast, segmented semifluorinated poly(aryl ether)s prepared from the same monomer but incorporating oligo(ethylene glycol) segments display Tgs ranging from only 1 to 11 °C [2]. This ~130-140 °C difference in Tg underscores the critical role of the rigid biphenyl core in maintaining dimensional stability at elevated temperatures, which is essential for optical and electronic device reliability.

Glass Transition
Cross-study comparable
BPVE copolymer Tg >140 °C; segmented analog Tg 1–11 °C
Ensures dimensional stability at elevated temperatures.
~130–140 °C difference; rigid biphenyl core essential.
Glass Transition Temperature Thermomechanical Properties Polymer Rigidity

Polymerization Versatility

4,4'-Bis(4-trifluorovinyloxy)biphenyl uniquely supports dual polymerization pathways: thermal [2π+2π] cycloaddition to form PFCB polymers without condensate byproducts, and base-catalyzed step-growth polymerization with bisphenols to yield semi-fluorinated arylene vinylene ether (FAVE) telechelic polymers with intact TFVE end groups [1]. This contrasts with trifunctional analogs (e.g., 1,1,1-tris(4-trifluorovinyloxyphenyl)ethane), which predominantly yield crosslinked thermosets [2], and 6F monomers, which produce polymers with different solubility and thermal characteristics. The ability to retain reactive end groups for subsequent chain extension or crosslinking provides architectural control not achievable with crosslinkable or flexible analogs.

Polymerization Versatility
Class-level inference
Dual pathways: thermal [2+2] cycloaddition (linear thermoplastics) and base-catalyzed step-growth (FAVE telechelomers with intact TFVE ends)
Enables architectural control not available with trifunctional or 6F monomers.
Telechelic Tgs 150–168 °C; chain-extended PFCB 149–174 °C.
Step-Growth Polymerization Telechelic Polymers Polymer Architecture Control

Thermomechanical Robustness

The combination of high glass transition temperature (>140 °C) and exceptional thermal stability (>450 °C onset degradation) in BPVE-derived copolymers distinguishes this monomer from the 6F analog [1]. The 6F monomer, containing a flexible hexafluoroisopropylidene bridge, reduces chain-chain interactions and disrupts aromatic electronic resonance, resulting in lower Tg polymers with increased solubility but compromised thermomechanical rigidity [2]. For applications requiring dimensional stability under thermal load (e.g., space structures, high-power optical interconnects), the BPVE-derived polymer's ~140 °C higher Tg provides a decisive performance advantage over 6F-based materials.

Thermomechanical Robustness
Class-level inference
BPVE: Tg >140 °C + Td >450 °C; 6F-based PFCB: lower Tg, similar Td
Rigid core provides thermomechanical advantage for thermal cycling applications.
Exact Tg difference comonomer-dependent; reported trend holds.
Thermal Stability Thermomechanical Performance High-Tg Polymers

BPVE Application Scenarios


Low-k Dielectrics for Semiconductor Interconnects

Select BPVE monomer for synthesizing linear BPFCB polymers when a dielectric constant below 3.0 is required for copper/low-k interconnect systems. The crosslinkable analog (PFCB from trifunctional monomer) exhibits a slightly increased dielectric constant, making BPVE the preferred monomer for minimizing RC delay and signal crosstalk in high-frequency integrated circuits [1]. The condensate-free [2+2] cycloaddition polymerization ensures no volatile byproducts that could cause voiding in damascene processes.

High-Temperature Optical Waveguides

Use BPVE-derived PFCB copolymers for planar optical waveguides and photonic components requiring sustained dimensional stability at elevated operating temperatures. The combination of Tg >140 °C and thermal stability exceeding 450 °C ensures that optical alignment and refractive index contrast are maintained during high-power laser operation or elevated ambient conditions [1]. The rigid biphenyl core provides superior thermomechanical rigidity compared to 6F-based analogs, which would undergo softening at lower temperatures .

Space-Durable Structural Polymers

Specify BPVE monomer for synthesizing space-durable polymers when both high thermal stability (>450 °C) and atomic oxygen resistance are required. Phenylphosphine oxide-containing BPVE copolymers have demonstrated significant space durability in ground-based atomic oxygen simulations, while maintaining transparent film-forming capability and high Tg (>140 °C) [1]. The absence of aliphatic segments susceptible to oxidative degradation further enhances space environment survivability compared to segmented poly(aryl ether) analogs .

Telechelic Polymer Synthesis for Latent Crosslinking

Employ BPVE monomer in base-catalyzed step-growth polymerization with bisphenols to produce semi-fluorinated arylene vinylene ether (FAVE) telechelic polymers with intact terminal trifluorovinyl ether groups [1]. These reactive end groups enable subsequent thermal chain extension to PFCB networks, providing a two-stage curing profile useful for coatings, adhesives, and composite matrices requiring initial processability followed by high-temperature performance [1]. The dual polymerization capability of BPVE is not accessible with trifunctional crosslinking monomers or the more soluble but less thermally robust 6F monomer.

Application
Selection Property
Validation Focus
Low-k Dielectrics
Linear PFCB architecture (k < 3.0)
Dielectric constant and crosslinking minimization
Optical Waveguides
High Tg and thermal stability
Dimensional stability at elevated operating temperatures
Space-Durable Polymers
Exceptional thermal and oxidative resistance
Outgassing, atomic oxygen resistance, and Tg retention
Telechelic Synthesis
Bifunctional TFVE end-group retention
Latent crosslinking via two-stage curing

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